![molecular formula C24H22N4O4 B5527209 3-(2-naphthyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B5527209.png)
3-(2-naphthyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
Pyrazole derivatives, including compounds similar to 3-(2-naphthyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are synthesized through various methods and exhibit a range of chemical and physical properties due to their unique molecular structures.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with 1,3-dicarbonyl compounds, aldehydes, or ketones to form the pyrazole ring. For example, Karrouchi et al. (2020) described the synthesis of a pyrazole derivative through condensation and cyclization reactions, demonstrating the typical steps involved in creating these compounds. The process includes characterizing the synthesized compounds using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, providing insights into the molecular structure and confirming the formation of the desired product (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed using spectroscopic methods and X-ray crystallography. These techniques help determine the configuration, bond lengths, and angles within the molecule, crucial for understanding the compound's reactivity and properties. Karrouchi et al. (2021) used FT-IR, NMR, and single-crystal X-ray diffraction to elucidate the structure of a synthesized pyrazole derivative, showcasing the importance of these analytical methods in chemical research (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. These reactions are influenced by the pyrazole ring's electronic structure and substituents. The study by Karrouchi et al. (2021) discusses the reactivity of pyrazole derivatives, highlighting their nucleophilic and electrophilic sites through molecular electrostatic potential (MEP) surface analysis (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, depend on their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential as a drug candidate.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards different reagents, are key to their biological activity and function. Studies like those conducted by Karrouchi et al. (2021) provide valuable information on the electronic structure and stability of these compounds, offering insights into their chemical behavior (Karrouchi et al., 2021).
Scientific Research Applications
Organic Synthesis and Structural Characterization
Compounds with similar structures have been synthesized and characterized, showing potential in organic chemistry for the development of novel compounds with specific properties. For example, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting the importance of structural analysis in understanding compound properties and reactivity through spectroscopic methods and molecular docking studies, suggesting potential anti-diabetic applications Karrouchi et al., 2021.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of related compounds have been evaluated, with some showing promising results. Kumaraswamy et al. (2008) demonstrated the antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities of synthesized pyrazole derivatives, pointing to the potential therapeutic applications of such compounds Kumaraswamy et al., 2008.
Chemical Sensors and Fluorescent Probes
Research has also explored the use of structurally related compounds as chemical sensors. Dhara et al. (2016) developed a new fluorescent sensor for the detection of Zn2+ and Mg2+ ions in human gastric adenocarcinoma cells, illustrating the utility of these compounds in biochemical and medical research Dhara et al., 2016.
Conformational and Computational Studies
Conformational and computational studies on similar compounds provide insights into their structural stability and reactivity. Pillai et al. (2017) conducted vibrational spectroscopic investigations and molecular dynamic simulations on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, contributing to a deeper understanding of the molecular properties that govern their biological activities and chemical reactivity Pillai et al., 2017.
properties
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-30-21-13-23(32-3)22(31-2)11-18(21)14-25-28-24(29)20-12-19(26-27-20)17-9-8-15-6-4-5-7-16(15)10-17/h4-14H,1-3H3,(H,26,27)(H,28,29)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWAXDRFBACSAE-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-naphthalen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
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